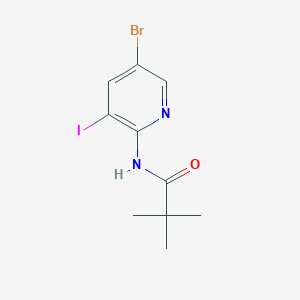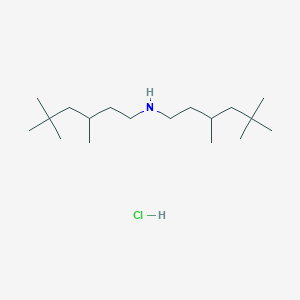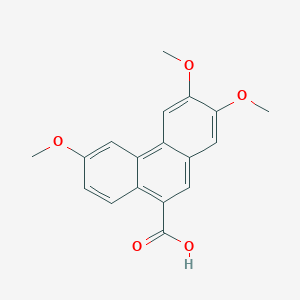
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is an organic compound with the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol It is a phenanthrene derivative characterized by three methoxy groups attached to the phenanthrene ring and a carboxylic acid group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various phenanthrene derivatives with altered functional groups, which can be further utilized in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,5-Dihydroxy-4-methoxyphenanthrene
- 2,5,9-Trihydroxy-4-methoxy-9,10-dihydrophenanthrene
Uniqueness
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16O5 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2,3,6-trimethoxyphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C18H16O5/c1-21-11-4-5-12-14(8-11)13-9-17(23-3)16(22-2)7-10(13)6-15(12)18(19)20/h4-9H,1-3H3,(H,19,20) |
InChI-Schlüssel |
SDTPCRDDXQVACT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


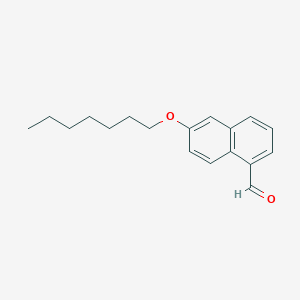
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
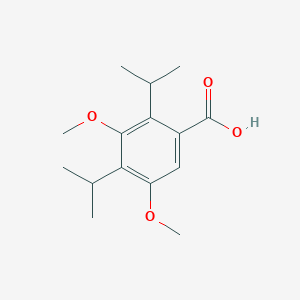
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
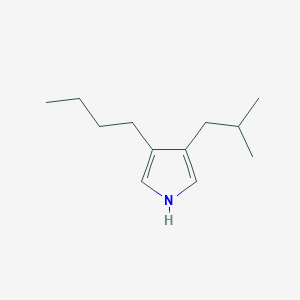
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

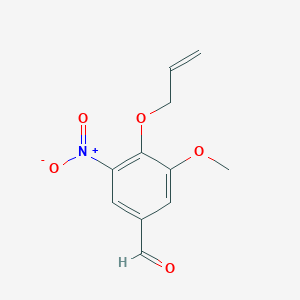
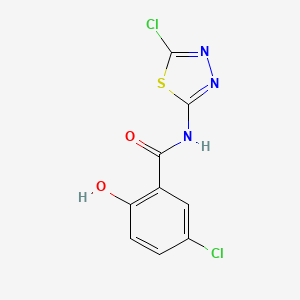
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
